3-Chloroisoxazolo[4,5-b]pyridine
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Overview
Description
3-Chloroisoxazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. It is characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring, with a chlorine atom attached at the third position of the isoxazole ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that isoxazolo[4,5-b]pyridine derivatives have been studied as inhibitors of cytochrome p450 cyp17 , which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Biochemical Pathways
, it’s known that isoxazolo[4,5-b]pyridine derivatives can inhibit cytochrome P450 CYP17, which plays a crucial role in the biosynthesis of steroid hormones.
Result of Action
Isoxazolo[4,5-b]pyridine derivatives are known to display a variety of biological activities such as antibacterial, anticancer, and antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazolo[4,5-b]pyridine typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives. One common method includes the intramolecular nucleophilic substitution of a halogen or nitro group in pyridines with an appropriate N–O nucleophile in position 2. For example, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization yields 3-arylamino derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoxazolo[4,5-b]pyridine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the chlorine atom and the fused ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) is commonly used for nucleophilic substitution reactions involving this compound.
Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, although specific conditions may vary based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield various substituted isoxazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, anticancer, and antiproliferative activities.
Industry: Its unique chemical properties make it suitable for use in various industrial applications, including the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: A closely related compound with similar structural features and biological activities.
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, known for its applications as kinase inhibitors and antiviral agents.
Uniqueness: 3-Chloroisoxazolo[4,5-b]pyridine stands out due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities. Its unique structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-chloro-[1,2]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5-4(10-9-6)2-1-3-8-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSMGNNJBMXDRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NO2)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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